![molecular formula C23H19N3O4 B2911737 5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 471262-39-2](/img/structure/B2911737.png)

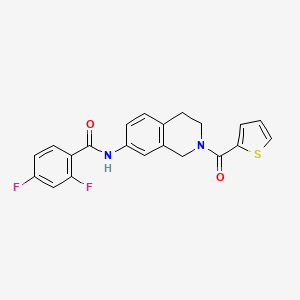

5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Scientific Research Applications

Anticancer Properties

The compound Oprea1_021699 has been investigated for its potential as an anticancer agent. Researchers synthesized novel 2-chloro N-aryl substituted acetamide derivatives of Oprea1_021699 and evaluated their cytotoxicity on human leukemic cell lines (PANC-1, HepG2, and MCF7). Among these derivatives, the compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) demonstrated high cytotoxicity against PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively .

Biochemistry and Drug Discovery

Oprea1_021699, specifically its derivative 1-(3-carboxybenzyl)-4-(5-(4-methoxyphenyl)oxazol-2-yl)pyridin-1-ium (CBMPO), serves as a synthetic compound with applications in drug discovery and biochemistry. CBMPO interacts with biological molecules, including proteins and enzymes, modulating their activity.

Anti-Inflammatory and Antioxidant Activities

Newly synthesized compounds related to Oprea1_021699 have demonstrated potent anti-inflammatory activities both in vitro and in vivo. Additionally, these compounds exhibit promising antioxidant properties, including α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .

Nonlinear Optics

The molecule 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), structurally related to Oprea1_021699, shows potential applications in nonlinear optics. Studies confirm its suitability for second and third harmonic generation at various characteristic wavelengths .

Nuclear Physics

Fast proton-induced fission of 238U has been investigated using programs like Talys and Brosa model. Although not directly related to Oprea1_021699, this research demonstrates the diverse applications of nuclear physics and computational modeling .

Mechanism of Action

Target of Action

The primary targets of Oprea1_021699 are currently unknown. The compound belongs to the oxazole class of molecules , which have been found to interact with a wide range of biological targets, including various enzymes and receptors. The specific targets of Oprea1_021699 would need to be identified through further experimental studies.

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators

Biochemical Pathways

Without specific target information, it’s challenging to summarize the exact biochemical pathways affected by Oprea1_021699. Oxazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in antimicrobial, anticancer, anti-inflammatory, and antioxidant activities . The specific pathways affected by Oprea1_021699 would need to be identified through further experimental studies.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_021699 are currently unknown. Oxazole derivatives are generally well-absorbed and distributed throughout the body, and they are typically metabolized by the liver . The specific ADME properties of Oprea1_021699, including its bioavailability, would need to be determined through further pharmacokinetic studies.

Result of Action

Oxazole derivatives have been found to have a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The specific effects of Oprea1_021699 would need to be determined through further experimental studies.

properties

IUPAC Name |

5-(4-methoxyphenyl)-2-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-29-18-11-9-16(10-12-18)25-22(27)19-20(15-6-5-13-24-14-15)26(30-21(19)23(25)28)17-7-3-2-4-8-17/h2-14,19-21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKLGVMOEACNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2911657.png)

![6-Cyclopropyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2911675.png)